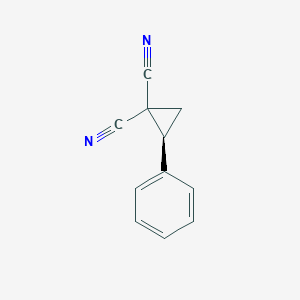
(2S)-2-Phenylcyclopropane-1,1-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Phenylcyclopropane-1,1-dicarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a phenyl group and two nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Phenylcyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylacetonitrile with a dihalocyclopropane under basic conditions. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-Phenylcyclopropane-1,1-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile groups, forming new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Amines, alcohols, basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Phenylcyclopropane-1,1-dicarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-2-Phenylcyclopropane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological pathways and molecular interactions, leading to various effects depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-Phenylcyclopropane-1,1-dicarbonitrile: The enantiomer of (2S)-2-Phenylcyclopropane-1,1-dicarbonitrile, differing in the spatial arrangement of atoms.
2-Phenylcyclopropane-1,1-dicarbonitrile: The racemic mixture containing both (2S) and (2R) enantiomers.
2-Phenylcyclopropane-1-carbonitrile: A related compound with only one nitrile group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of two nitrile groups also provides distinct chemical properties compared to similar compounds with fewer nitrile groups.
Eigenschaften
CAS-Nummer |
31002-52-5 |
|---|---|
Molekularformel |
C11H8N2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(2S)-2-phenylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C11H8N2/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9/h1-5,10H,6H2/t10-/m0/s1 |
InChI-Schlüssel |
IQNPJJYURMAFTQ-JTQLQIEISA-N |
Isomerische SMILES |
C1[C@H](C1(C#N)C#N)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C1(C#N)C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


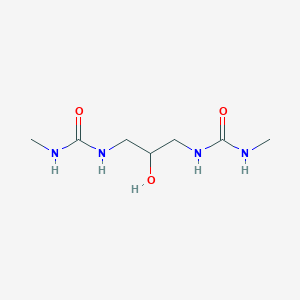
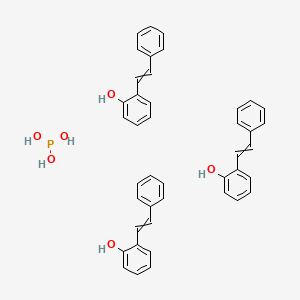
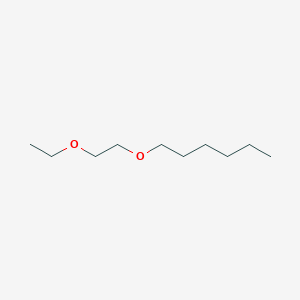
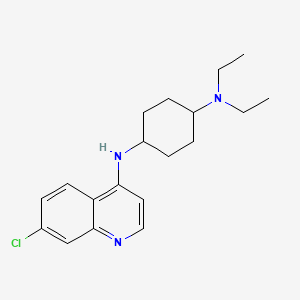
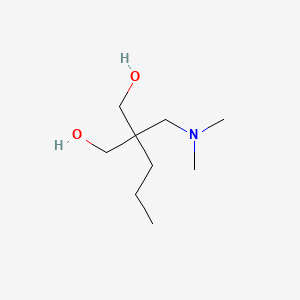
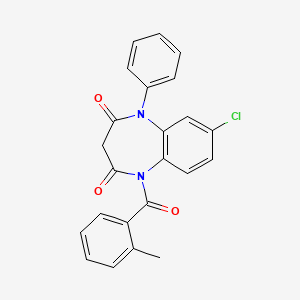
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)

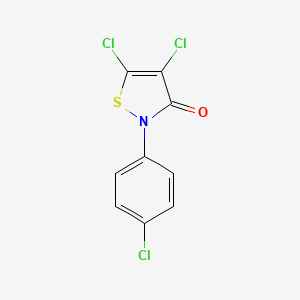
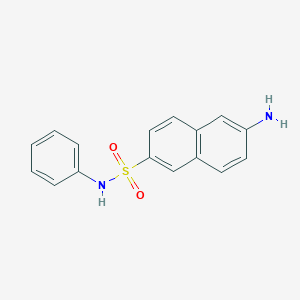
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)
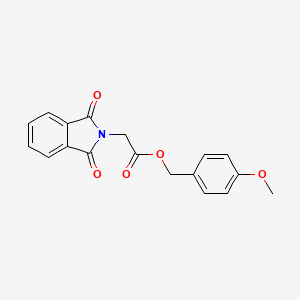
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
